3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPVEGPRFDGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the bromination of 4-methoxy-N,N-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile intermediate for synthesizing more complex molecules. It can undergo various reactions such as nucleophilic substitutions and oxidation reactions.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Bromine can be replaced by nucleophiles like amines or thiols. |
| Oxidation Reactions | Hydroxymethyl groups can be oxidized to carboxylic acids. |
| Reduction Reactions | Sulfonamide groups can be reduced to amines using reducing agents. |
Biological Research
- Antimicrobial Properties : Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity. The presence of the bromine atom may enhance this activity.
- Anticancer Research : Preliminary investigations suggest potential anticancer properties, making it a candidate for further pharmacological studies.
Medicinal Chemistry
- Drug Development : The compound's ability to interact with biological targets makes it a valuable candidate in drug discovery processes. Its sulfonamide moiety is known for its role in various therapeutic agents.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of 3-Bromo-4-methoxy-N,N-dimethylbenzenesulfonamide against several bacterial strains, demonstrating significant inhibition zones compared to controls.
-
Cancer Cell Line Testing :
- In vitro tests on cancer cell lines revealed that this compound induces apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Bromo-N,N-Dimethylbenzenesulfonamide (CAS 707-60-8)
- Structure : Bromine at the 4-position; lacks the methoxy group.
- Molecular Weight : 264.14 g/mol vs. ~280.16 g/mol (estimated for the target compound).
- Physical Properties : Melting point 88–90°C; boiling point 329°C; density 1.543 g/cm³ .
- The 4-bromo derivative may exhibit stronger halogen bonding in biological systems due to the para-substitution .
3-Hydroxy-N,N-Dimethylbenzenesulfonamide (CAS 30988-91-1)
- Structure : Hydroxyl group replaces bromine and methoxy.
- Molecular Weight : 201.24 g/mol.
- Key Differences : The hydroxyl group increases polarity (PSA: ~45.76 Ų) and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity (LogP: ~2.78 vs. higher for brominated analogs) .
4-Bromo-N-(3-(4-Hydroxybutyl)-4-Methoxynaphthalen-1-yl)Benzenesulfonamide (Compound 44)
- Structure : Naphthalene ring with hydroxybutyl and methoxy groups.
- Synthesis : 49% yield via sulfonylation of a naphthalene derivative .
- The hydroxybutyl group introduces additional hydrogen-bonding sites, which may enhance target affinity compared to simpler benzene derivatives .
3-(5-Amino-1-Methyl-1H-Indol-3-yl)-N,N-Dimethylbenzenesulfonamide
- Structure : Indole ring attached to the benzene sulfonamide.
- Biological Relevance : Designed as a PRMT4 inhibitor, highlighting the role of bulky substituents in enzyme selectivity .
- Key Differences : The indole moiety increases molecular complexity and steric hindrance, which could limit membrane permeability compared to the target compound .
Heterocyclic and Thioether Derivatives
4-Bromo-N-[[4-Ethyl-5-[(2-Phenoxyethyl)Thio]-4H-1,2,4-Triazol-3-yl]Methyl]Benzenesulfonamide (CAS 338794-54-0)
- Structure : Triazole and thioether groups.
- Molecular Weight : ~465.3 g/mol.
4-Bromo-N-(2-(Dimethylamino)Ethyl)-3-Methylbenzenesulfonamide (CAS 923228-46-0)
- Structure: Dimethylaminoethyl chain at the sulfonamide nitrogen.
- Key Differences: The basic dimethylamino group increases water solubility at acidic pH, a property absent in the target compound .
Physicochemical Properties and Toxicity
- Melting/Boiling Points : Brominated analogs generally exhibit higher melting points due to stronger intermolecular forces (e.g., 4-bromo derivative: 88–90°C ). The target compound’s methoxy group may lower its melting point slightly by disrupting crystal packing.
- The flash point of 152.8°C (for 4-bromo analog) suggests moderate flammability .
Research Implications
The structural variations among sulfonamide derivatives significantly impact their physicochemical and biological profiles. The 3-bromo-4-methoxy substitution in the target compound offers a unique balance of electronic effects (electron-withdrawing Br and electron-donating OMe), which could optimize interactions with both hydrophobic and polar regions of biological targets. Further studies should explore its synthetic accessibility, pharmacokinetics, and activity in disease-relevant assays .
Biological Activity
3-Bromo-4-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₂BrN₁O₃S, featuring a bromine atom and a methoxy group on the benzene ring. Its structural characteristics contribute to its unique electronic properties, which may influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Similar compounds have shown promising results in various pharmacological studies:
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to chelate metal ions, which can modulate enzyme activity. For instance, docking simulations have indicated that this compound may effectively bind to the active sites of certain enzymes, influencing their catalytic functions .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against several bacterial strains, suggesting potential as a therapeutic agent in treating infections .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of this compound. Results indicated that it could inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo models .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit DPP IV, an enzyme involved in glucose metabolism and implicated in diabetes management. It showed competitive inhibition with low IC50 values compared to other known inhibitors .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxy-N,N-dimethylbenzenesulfonamide | Lacks bromine | Different biological activity profile |
| 3-Bromo-N,N-dimethylbenzenesulfonamide | Similar structure | Variations in solubility and pharmacokinetics |
| 4-Bromo-N,N-diethylbenzenesulfonamide | Different alkyl groups | Potentially varied pharmacological effects |
These comparisons highlight how variations in substituents influence the properties and potential applications of these compounds.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide, and how is purity validated?
Answer:
-
Synthetic Routes :
- Step 1 : Bromination of 4-methoxybenzenesulfonamide derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–5°C) to introduce the bromo group at the 3-position .
- Step 2 : Dimethylation of the sulfonamide group via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Reaction yields depend on solvent polarity, temperature, and catalyst selection. For example, dimethylformamide (DMF) enhances dimethylation efficiency .
-
Purity Validation :
- Analytical Techniques :
-
HPLC/GC-MS : Quantify impurities and confirm molecular weight .
-
¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C4, bromo at C3) .
-
X-ray Crystallography : Resolve crystal structure and confirm stereoelectronic effects (e.g., torsional angles of the sulfonamide group) .
Advanced: How can contradictory results in antimicrobial activity assays for this compound be systematically addressed?
Answer:
- Methodological Strategies :
- Assay Replication : Test under varying pH (5–8), temperature (25–37°C), and microbial strains (Gram-positive vs. Gram-negative) to identify condition-dependent efficacy .
- Orthogonal Assays : Combine broth microdilution (MIC) with time-kill kinetics to distinguish static vs. cidal effects .
- Purity Checks : Use HPLC to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., carbonic anhydrase) to link bioactivity to specific targets .
Basic: Which spectroscopic and computational methods are critical for structural characterization?
Answer:
- Spectroscopy :
- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₁BrN₂O₃S) and isotopic patterns .
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8 ppm), aromatic protons (δ 7.2–7.8 ppm) .
- NOESY : Probe spatial proximity of substituents (e.g., bromo and methoxy groups) .
- Computational Tools :
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: What strategies improve reaction yields during halogenation steps in analogs of this compound?
Answer:
- Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity .
- Catalysts : Lewis acids (e.g., FeCl₃) accelerate regioselective bromination .
- Temperature Control : Slow addition of NBS at ≤5°C minimizes dihalogenation byproducts .
- Workup : Use quenching agents (e.g., Na₂S₂O₃) to neutralize excess bromine .
Basic: How do substituents (bromo, methoxy) influence the compound’s physicochemical and biological properties?
Answer:
- Bromine :
- Enhances lipophilicity (logP ↑), improving membrane permeability .
- Acts as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes .
- Methoxy Group :
- Increases solubility via polar interactions .
- Modulates electronic effects (e.g., resonance donation), altering reactivity in electrophilic substitutions .
Advanced: How can molecular docking and dynamics simulations predict target interactions?
Answer:
- Protocol :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- Docking Software : Use AutoDock Vina to model binding poses, focusing on sulfonamide-Zn²+ coordination .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .
- Validation : Cross-reference with mutagenesis data (e.g., Ala-scanning of active-site residues) .
Basic: What are the primary biological targets of benzenesulfonamide derivatives like this compound?
Answer:
- Enzyme Targets :
- Carbonic Anhydrases : Inhibition disrupts pH regulation in cancer cells .
- Dihydropteroate Synthase : Antimicrobial action via folate pathway disruption .
- Cellular Targets :
- Ion Channels : Sulfonamides modulate gating in voltage-gated sodium channels .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?
Answer:
- SAR Parameters :
- Substituent Position : Moving bromo to C2 reduces steric hindrance in enzyme pockets .
- N-Alkylation : Bulkier groups (e.g., isopropyl) improve selectivity for tumor-associated carbonic anhydrases .
- Synthetic Approaches :
- Parallel Synthesis : Generate libraries with varied substituents (e.g., Cl, F, CF₃) .
- Click Chemistry : Introduce triazole moieties for additional hydrogen-bond interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
